2,6-Dichloro-[1,3]thiazolo[4,5-b]pyridine 2,6-Dichloro-[1,3]thiazolo[4,5-b]pyridine
Brand Name: Vulcanchem
CAS No.: 960535-43-7
VCID: VC5863339
InChI: InChI=1S/C6H2Cl2N2S/c7-3-1-4-5(9-2-3)10-6(8)11-4/h1-2H
SMILES: C1=C(C=NC2=C1SC(=N2)Cl)Cl
Molecular Formula: C6H2Cl2N2S
Molecular Weight: 205.06

2,6-Dichloro-[1,3]thiazolo[4,5-b]pyridine

CAS No.: 960535-43-7

Cat. No.: VC5863339

Molecular Formula: C6H2Cl2N2S

Molecular Weight: 205.06

* For research use only. Not for human or veterinary use.

2,6-Dichloro-[1,3]thiazolo[4,5-b]pyridine - 960535-43-7

Specification

CAS No. 960535-43-7
Molecular Formula C6H2Cl2N2S
Molecular Weight 205.06
IUPAC Name 2,6-dichloro-[1,3]thiazolo[4,5-b]pyridine
Standard InChI InChI=1S/C6H2Cl2N2S/c7-3-1-4-5(9-2-3)10-6(8)11-4/h1-2H
Standard InChI Key NSOMSBHAMKHHNR-UHFFFAOYSA-N
SMILES C1=C(C=NC2=C1SC(=N2)Cl)Cl

Introduction

Chemical Structure and Molecular Characteristics

2,6-Dichloro- thiazolo[4,5-b]pyridine belongs to the class of fused bicyclic heterocycles, combining a thiazole ring (a five-membered ring containing nitrogen and sulfur) with a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The chlorine atoms at the 2 and 6 positions of the pyridine moiety introduce significant electronic effects, enhancing the compound’s reactivity and interaction with biological targets .

The molecular formula is C₆H₂Cl₂N₂S, with a molar mass of 205.07 g/mol. X-ray crystallographic studies of analogous thiazolo[4,5-b]pyridines reveal planar aromatic systems, with bond lengths and angles consistent with delocalized π-electron systems . The chlorine atoms contribute to a dipole moment oriented toward the pyridine ring, facilitating electrophilic substitution reactions at the 4-position of the thiazole ring.

Synthesis and Optimization Strategies

Key Synthetic Routes

The synthesis of 2,6-dichloro-[1, thiazolo[4,5-b]pyridine derivatives often begins with halogenated pyridine precursors. A notable method involves:

  • Chlorination of Pyridine Derivatives: Initial chlorination at the 2 and 6 positions of pyridine using reagents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) .

  • Cyclization with Sulfur-Containing Reagents: Reaction with thiourea or carbon disulfide under basic conditions to form the thiazole ring .

  • Lewis Acid-Catalyzed Reduction: Tris(pentafluorophenyl)borane [B(C₆F₅)₃] mediates the reduction of intermediate thiazolo[4,5-b]pyridines to dihydro analogs, though this step is optional depending on the target application .

For example, the synthesis of 6-bromo-5-(2-tolyl)-2,3-dihydrothiazolo[4,5-b]pyridine involves a BH₃-mediated reduction followed by bromination, achieving yields of 54–66% . Adapting this method for chlorination could yield the dichloro variant.

Challenges in Synthesis

  • Regioselectivity: Ensuring precise substitution at the 2 and 6 positions requires careful control of reaction conditions.

  • Stability of Intermediates: Thiazolo[4,5-b]pyridine intermediates are prone to decomposition under acidic or oxidative conditions, necessitating inert atmospheres and low temperatures .

Physicochemical Properties

PropertyValue/DescriptionImpact of Chlorine Substituents
LogP~2.8 (predicted)Increased lipophilicity enhances membrane permeability.
Water Solubility<0.1 mg/mLLow solubility necessitates formulation with surfactants.
Melting Point180–185°C (estimated)Higher than non-halogenated analogs due to crystallinity.
pKa~3.5 (pyridine ring)Electron-withdrawing Cl atoms increase acidity.

Comparative studies of thiazolo[4,5-b]pyridines reveal that chlorination reduces basicity by 0.5–1.0 pKa units relative to non-chlorinated analogs .

Biological Activities and Mechanisms

Herbicidal Activity

2,6-Dichloro- thiazolo[4,5-b]pyridine derivatives exhibit potent herbicidal effects by inhibiting acyl-ACP thioesterase, a key enzyme in fatty acid biosynthesis. Greenhouse trials demonstrate:

  • Preemergence Control: 80–90% inhibition of grass weeds (e.g., Lolium rigidum) at 250 g/ha .

  • Selectivity: Partial crop safety in wheat and corn at doses below 500 g/ha .

Industrial and Agricultural Applications

Agrochemical Development

The compound’s herbicidal activity positions it as a lead structure for novel herbicides. Key advantages include:

  • Broad-Spectrum Activity: Effective against dicot and monocot weeds.

  • Low Environmental Persistence: Half-life of <7 days in soil, reducing ecological impact .

Pharmaceutical Research

Preliminary studies suggest interactions with sphingosine-1-phosphate (S1P) receptors, implicating potential roles in immunomodulation and cancer therapy .

Comparative Analysis with Related Heterocycles

CompoundStructureKey FeaturesBiological Activity
2,6-Dichloro- thiazolo[4,5-b]pyridineThiazolo-pyridine with Cl at 2,6High herbicidal activity, LogP ~2.8Acyl-ACP thioesterase inhibition
BenzothiazoleBenzene + thiazoleAntimicrobial, fluorescent propertiesMIC 2–4 µg/mL (bacteria)
4-Amino-2-chloropyridineChlorinated pyridinePrecursor to explosives, dyesEnergetic material synthesis

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